molecular formula C18H14N2O2 B13702978 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid

3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid

Cat. No.: B13702978
M. Wt: 290.3 g/mol
InChI Key: LGIPHMFFBBAIEX-UHFFFAOYSA-N
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Description

3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid is an organic compound with the molecular formula C18H14N2O2 It is characterized by the presence of a benzoic acid moiety linked to a pyridyl-substituted phenyl group through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid typically involves the coupling of 4-(4-pyridyl)aniline with 3-bromobenzoic acid. The reaction is often carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, like potassium carbonate, in a solvent such as dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to around 100°C for several hours to ensure complete coupling.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batch sizes. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid like aluminum chloride.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Conversion to amino derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Para-aminobenzoic Acid (PABA): Shares structural similarities but differs in the position of the amino group.

    4-Aminosalicylic Acid: Similar in having an amino group attached to an aromatic ring but differs in the presence of a hydroxyl group.

Uniqueness: 3-[[4-(4-Pyridyl)phenyl]amino]benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

3-(4-pyridin-4-ylanilino)benzoic acid

InChI

InChI=1S/C18H14N2O2/c21-18(22)15-2-1-3-17(12-15)20-16-6-4-13(5-7-16)14-8-10-19-11-9-14/h1-12,20H,(H,21,22)

InChI Key

LGIPHMFFBBAIEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC=C(C=C2)C3=CC=NC=C3)C(=O)O

Origin of Product

United States

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